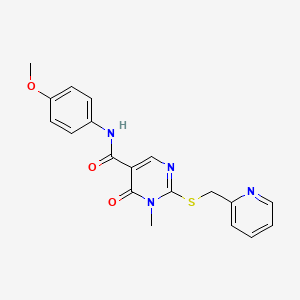

N-(4-methoxyphenyl)-1-methyl-6-oxo-2-((pyridin-2-ylmethyl)thio)-1,6-dihydropyrimidine-5-carboxamide

Description

Properties

IUPAC Name |

N-(4-methoxyphenyl)-1-methyl-6-oxo-2-(pyridin-2-ylmethylsulfanyl)pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3S/c1-23-18(25)16(17(24)22-13-6-8-15(26-2)9-7-13)11-21-19(23)27-12-14-5-3-4-10-20-14/h3-11H,12H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNJCIBMLUBWSBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=CN=C1SCC2=CC=CC=N2)C(=O)NC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-methoxyphenyl)-1-methyl-6-oxo-2-((pyridin-2-ylmethyl)thio)-1,6-dihydropyrimidine-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant research findings and data.

- Molecular Formula: C19H18N4O3S

- Molecular Weight: 382.4 g/mol

- CAS Number: 891110-50-2

1. Antimicrobial Activity

Research indicates that compounds with similar structures to N-(4-methoxyphenyl)-1-methyl-6-oxo-2-((pyridin-2-ylmethyl)thio)-1,6-dihydropyrimidine derivatives exhibit notable antimicrobial properties. For instance, derivatives containing the pyridine and oxadiazole rings have shown activity against various bacterial strains:

| Compound | Activity | Reference |

|---|---|---|

| 17a, 17b | Inhibition of Staphylococcus aureus and Escherichia coli | Dhumal et al. (2016) |

| 21c | Antimycobacterial activity against Mycobacterium tuberculosis | Vosatka et al. (2018) |

These studies suggest that the thioether and pyridine moieties contribute significantly to the antimicrobial efficacy of the compound.

2. Anticancer Properties

The potential anticancer activity of this compound has been explored through various studies focusing on its ability to inhibit cell proliferation in different cancer cell lines. For example:

- Compounds with similar dihydropyrimidine structures have shown promising results in inhibiting cancer cell growth by inducing apoptosis and disrupting cell cycle progression.

| Study | Cancer Type | Findings |

|---|---|---|

| Kumar et al. (2009) | Breast Cancer | Significant reduction in cell viability with IC50 values in low micromolar range. |

| Zhang et al. (2014) | Hepatocellular Carcinoma | Induced apoptosis through caspase activation. |

3. Enzyme Inhibition

The compound also exhibits enzyme inhibitory activity, particularly against acetylcholinesterase (AChE), which is crucial for neurotransmission regulation:

| Enzyme | Inhibition Type | Reference |

|---|---|---|

| AChE | Competitive inhibition with IC50 values indicating strong binding affinity | Omar et al. (1996) |

This property makes it a candidate for further research in neurodegenerative diseases like Alzheimer's.

Case Study 1: Antimicrobial Efficacy

A study conducted by Desai et al. (2018) evaluated a series of pyridine-based compounds similar to the target compound for their antimicrobial effects against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the side chains significantly affected the potency against resistant strains.

Case Study 2: Anticancer Mechanisms

In a study focusing on the anticancer mechanisms of dihydropyrimidine derivatives, it was found that these compounds could downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to enhanced apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share core pyrimidine or dihydropyrimidine scaffolds with variations in substituents, enabling comparative analysis:

2-(1-Amino-1-methylethyl)-N-(4-fluorobenzyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide

- Key Differences: Replaces the pyridin-2-ylmethyl thioether with a 1-amino-1-methylethyl group. Substitutes the methoxyphenyl group with a 4-fluorobenzyl moiety. Introduces a hydroxyl group at the 5-position.

- Implications: The fluorobenzyl group may enhance lipophilicity and membrane permeability compared to the methoxyphenyl group.

2-((5-Cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide

- Key Differences: Incorporates a cyano group at the 5-position and a nitrobenzothiazole acetamide at the thioether side chain. Retains the 4-methoxyphenyl group.

- Implications: The nitrobenzothiazole moiety is associated with anticancer activity, particularly in VEGFR-2 inhibition. The cyano group may enhance electron-withdrawing effects, stabilizing the pyrimidine ring .

2-[(5-Ethyl-1,6-dihydro-4-methyl-6-oxo-2-pyrimidinyl)thio]-N-[4-(4-methoxyphenyl)-2-thiazolyl]acetamide

- Key Differences :

- Features a thiazole ring linked to the 4-methoxyphenyl group instead of pyridine.

- Includes an ethyl substituent at the 5-position.

- Implications: The thiazole ring may improve metabolic stability, while the ethyl group could modulate steric hindrance at the active site. This compound is noted as an ANO1 chloride channel inhibitor .

N-(4-Methoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide

- Key Differences :

- Lacks the pyridin-2-ylmethyl thioether and instead has a 4-methylphenyl group at the 4-position.

- Contains a tetrahydro-pyrimidine ring (saturated at the 1,2,3,4-positions).

- The 4-methylphenyl group could enhance hydrophobic interactions .

5-Cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide

- Key Differences :

- Replaces the pyrimidine core with a dihydropyridine ring.

- Introduces a furyl substituent and a ketone-containing thioether side chain.

- Implications :

The dihydropyridine scaffold is associated with calcium channel modulation. The furyl group may confer antioxidant properties .

Key Research Findings

- Thioether Linkages : The pyridin-2-ylmethyl thioether in the target compound may offer superior hydrogen-bonding capacity compared to alkyl or aryl thioethers, as seen in Compound 2.3 .

- Methoxyphenyl vs. Fluorophenyl : Fluorinated analogs (e.g., Compound 2.1) often exhibit enhanced bioavailability but may incur higher toxicity risks .

- Heterocyclic Modifications : Thiazole (Compound 2.3) and nitrobenzothiazole (Compound 2.2) substituents correlate with kinase and ion channel targeting, respectively .

Q & A

Basic: What synthetic methodologies are commonly employed for preparing pyrimidine-5-carboxamide derivatives like this compound?

Answer:

Pyrimidine-5-carboxamide derivatives are typically synthesized via multi-step protocols involving:

- Condensation reactions to form the pyrimidine core, often using urea/thiourea derivatives and β-keto esters or acids under acidic conditions (e.g., glacial acetic acid) .

- Thioether formation via nucleophilic substitution, where a thiol group (e.g., pyridin-2-ylmethanethiol) reacts with a halogenated intermediate at the pyrimidine C2 position .

- Amide coupling at the C5 position using carbodiimide reagents (e.g., HBTU or HATU) with DIPEA or NMM as bases in polar aprotic solvents like DMF .

Key considerations: Reaction temperature (often reflux conditions) and solvent selection significantly impact yield and purity. Post-synthesis purification via recrystallization (e.g., ethyl acetate/ethanol mixtures) is critical for isolating high-purity crystals .

Basic: How is the structural integrity of this compound validated in academic research?

Answer:

Structural validation involves:

- X-ray crystallography to confirm bond lengths, angles, and dihedral angles (e.g., deviations ≤ 0.224 Å from the pyrimidine plane ). Refinement with SHELX software ensures accurate hydrogen placement via riding models (C–H = 0.93–0.98 Å, Uiso(H) = 1.2–1.5Ueq(C)) .

- NMR spectroscopy (1H/13C) to verify substituent integration and coupling patterns (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, pyridine aromatic protons at δ 7.2–8.5 ppm) .

- High-resolution mass spectrometry (HRMS) to confirm molecular weight within 3 ppm error .

Basic: What pharmacological properties are associated with pyrimidine-5-carboxamide derivatives?

Answer:

Pyrimidine-5-carboxamides exhibit diverse bioactivities:

- Antimicrobial activity : Thioether and carboxamide groups enhance interactions with bacterial enzymes (e.g., dihydrofolate reductase) .

- Anticancer potential : Pyridine and methoxyphenyl moieties may intercalate DNA or inhibit kinase pathways .

- Immunomodulatory effects : Structural analogs show activity in cytokine regulation, linked to hydrogen-bonding interactions with protein targets .

Note: Activity varies with substituents; for example, electron-withdrawing groups (e.g., -Cl) often boost potency compared to methoxy groups .

Advanced: How can reaction conditions be optimized to improve yield and selectivity?

Answer:

Optimization strategies include:

- Design of Experiments (DoE) to statistically model variables (e.g., temperature, solvent polarity, catalyst loading). For example, refluxing in acetic acid/acetic anhydride (1:1) at 110°C for 8–10 hours improves cyclization efficiency .

- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance amide coupling, while ethanol/ethyl acetate mixtures favor crystallization .

- Catalyst selection : Lewis acids (e.g., ZnCl2) can accelerate thioether formation by activating electrophilic centers .

Advanced: How should researchers address contradictions in crystallographic data (e.g., polymorphic forms)?

Answer:

Polymorph analysis requires:

- Comparative crystallography : Calculate dihedral angles (e.g., 12.8° vs. 86.1° for aryl ring orientations ) and hydrogen-bonding patterns (e.g., bifurcated C–H···O vs. C–H···π interactions ).

- Thermal analysis (DSC/TGA) to assess stability differences between polymorphs.

- Computational modeling (DFT or MD simulations) to predict energetically favorable conformations .

Advanced: What computational approaches are used to study structure-activity relationships (SAR)?

Answer:

Key methods include:

- Molecular docking (AutoDock, Glide) to predict binding affinities for targets like kinases or DNA .

- QSAR modeling : Correlate substituent descriptors (e.g., Hammett σ values for methoxyphenyl groups) with bioactivity .

- Electrostatic potential maps (MEPs) to identify nucleophilic/electrophilic regions influencing reactivity .

Advanced: How can degradation pathways be characterized under varying conditions?

Answer:

Degradation studies involve:

- Forced degradation (acid/base, oxidative, thermal stress) followed by HPLC-MS to identify breakdown products. For example, oxidation of the thioether to sulfoxide/sulfone derivatives .

- Kinetic analysis (Arrhenius plots) to determine activation energy (Ea) for hydrolysis or photolysis .

- Isotopic labeling (e.g., 18O) to trace oxygen incorporation during oxidation .

Advanced: What strategies are employed to resolve low solubility in biological assays?

Answer:

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) at the carboxamide position .

- Co-crystallization with cyclodextrins or surfactants (e.g., Tween-80) to enhance aqueous dispersion .

- Salt formation : React with HCl or sodium citrate to improve ionization in physiological buffers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.